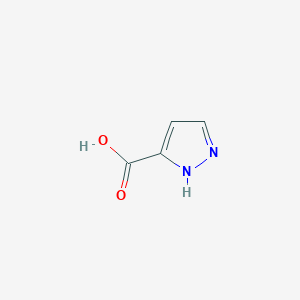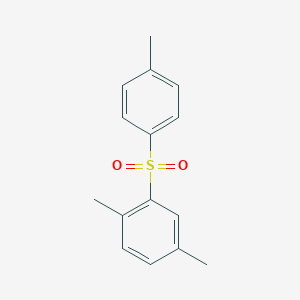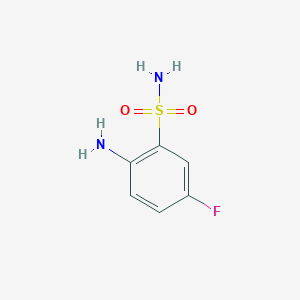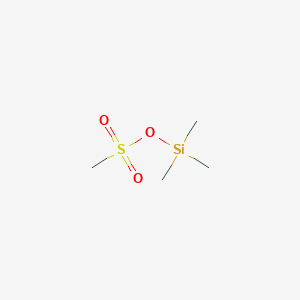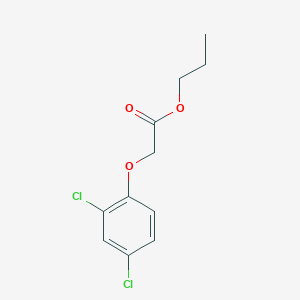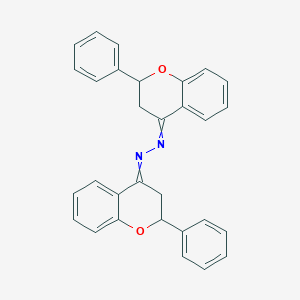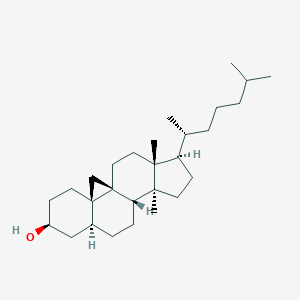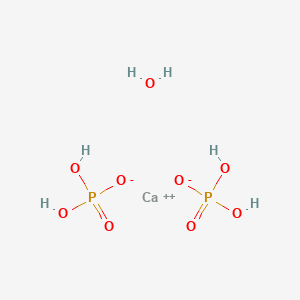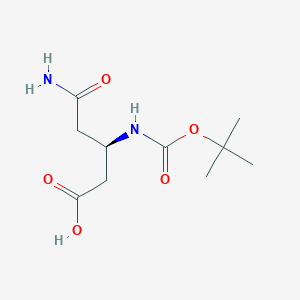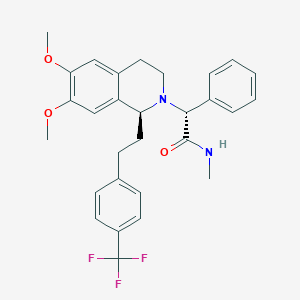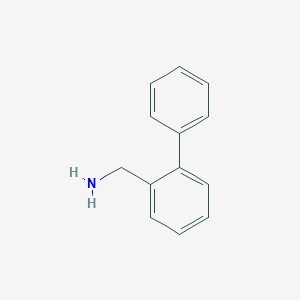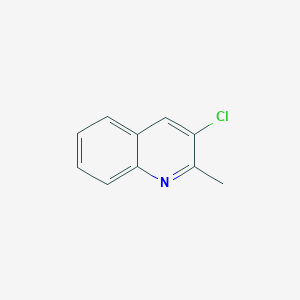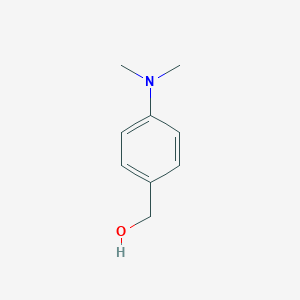![molecular formula C5H5N5 B167925 7-methyl-7aH-triazolo[4,5-d]pyrimidine CAS No. 10179-83-6](/img/structure/B167925.png)
7-methyl-7aH-triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-7aH-triazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol. This compound is known for its unique bicyclic structure, which includes multiple nitrogen atoms, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 7-methyl-7aH-triazolo[4,5-d]pyrimidine involves specific reaction conditions and reagents. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
7-methyl-7aH-triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The presence of multiple nitrogen atoms allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
7-methyl-7aH-triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-methyl-7aH-triazolo[4,5-d]pyrimidine involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of coordination complexes, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
7-methyl-7aH-triazolo[4,5-d]pyrimidine can be compared with similar compounds such as:
8-Methyl-3,4,5,7,9-pentazabicyclo[4.3.0]nona-3,6,8-trien-2-one: Another nitrogen-rich bicyclic compound with different functional groups.
2,4-Dimethyl-1,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene: Similar structure with additional methyl groups. These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and potential reactivity.
Properties
CAS No. |
10179-83-6 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
7-methyl-2H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2H,1H3,(H,6,7,8,9,10) |
InChI Key |
QWJWKULYPIUEOP-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=NN=NC12 |
Canonical SMILES |
CC1=NC=NC2=NNN=C12 |
Synonyms |
v-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


